

# Spectroscopic Profile of 2-acetylphenyl 4-methylbenzoate: A Technical Guide

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## Compound of Interest

Compound Name: 2-acetylphenyl 4-methylbenzoate

Cat. No.: B2718613

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the organic compound **2-acetylphenyl 4-methylbenzoate**. Due to the limited availability of experimentally-derived spectra in public databases, this guide presents predicted data based on the analysis of structurally similar compounds and established spectroscopic principles. Detailed experimental protocols for acquiring such data are also provided, along with a visual workflow for spectroscopic analysis.

## Chemical Structure and Properties

**2-acetylphenyl 4-methylbenzoate** is an aromatic ester with the molecular formula  $C_{16}H_{14}O_3$  and a molecular weight of 268.28 g/mol. Its structure consists of a 2-acetylphenyl group esterified with 4-methylbenzoic acid.

Chemical Structure:

## Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **2-acetylphenyl 4-methylbenzoate**. These predictions are derived from the known spectral characteristics of its constituent functional groups and comparison with data from similar molecules.

## Predicted <sup>1</sup>H NMR Data (CDCl<sub>3</sub>, 500 MHz)

| Chemical Shift ( $\delta$ )<br>ppm | Multiplicity | Integration | Assignment  |
|------------------------------------|--------------|-------------|---|
| ~8.1 - 7.9                         | d            | 2H          | Aromatic protons<br>ortho to the ester<br>carbonyl        |
| ~7.6 - 7.4                         | m            | 4H          | Remaining aromatic<br>protons of the<br>acetylphenyl ring |
| ~7.3 - 7.2                         | d            | 2H          | Aromatic protons<br>ortho to the methyl<br>group          |
| ~2.6                               | s            | 3H          | Acetyl group (–<br>C(=O)CH <sub>3</sub> )                 |
| ~2.4                               | s            | 3H          | Methyl group (–CH <sub>3</sub> )                          |

## Predicted <sup>13</sup>C NMR Data (CDCl<sub>3</sub>, 125 MHz)

| Chemical Shift ( $\delta$ ) ppm | Assignment                                      |
|---------------------------------|---|
| ~197                            | Acetyl carbonyl carbon (–C(=O)CH <sub>3</sub> ) |
| ~165                            | Ester carbonyl carbon (–OC(=O)–)                |
| ~150                            | Aromatic carbon attached to the ester oxygen    |
| ~144                            | Aromatic carbon attached to the methyl group    |
| ~133 - 122                      | Aromatic carbons                                |
| ~129                            | Aromatic carbon attached to the acetyl group    |
| ~29                             | Acetyl methyl carbon (–C(=O)CH <sub>3</sub> )   |
| ~21                             | Methyl carbon (–CH <sub>3</sub> )               |

## Predicted Infrared (IR) Data

| Wavenumber (cm <sup>-1</sup> ) | Intensity     | Assignment                            |
|--------------------------------|---------------|---------------------------------------|
| ~3100 - 3000                   | Medium        | Aromatic C-H stretch                  |
| ~2950 - 2850                   | Weak          | Aliphatic C-H stretch (methyl groups) |
| ~1735                          | Strong        | Ester C=O stretch                     |
| ~1685                          | Strong        | Ketone C=O stretch (acetyl group)     |
| ~1600, 1480                    | Medium-Strong | Aromatic C=C skeletal vibrations      |
| ~1270, 1120                    | Strong        | Ester C-O stretch                     |

## Predicted Mass Spectrometry (MS) Data

| m/z | Relative Intensity | Assignment   |
|-----|--------------------|--|
| 268 | Moderate           | [M] <sup>+</sup> (Molecular ion)   |
| 149 | High               | [M - C <sub>7</sub> H <sub>7</sub> O] <sup>+</sup> (Loss of p-toluoyl group) |
| 119 | High               | [C <sub>8</sub> H <sub>7</sub> O] <sup>+</sup> (p-Toluoyl cation)            |
| 91  | Moderate           | [C <sub>7</sub> H <sub>7</sub> ] <sup>+</sup> (Tropylium ion)                |
| 43  | High               | [CH <sub>3</sub> CO] <sup>+</sup> (Acetyl cation)                            |

## Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain <sup>1</sup>H and <sup>13</sup>C NMR spectra to determine the carbon-hydrogen framework of the molecule.

Instrumentation: A 500 MHz NMR spectrometer.

Procedure:

- Sample Preparation: Dissolve approximately 5-10 mg of **2-acetylphenyl 4-methylbenzoate** in 0.5-0.7 mL of deuterated chloroform ( $\text{CDCl}_3$ ).
- Data Acquisition:
  - Transfer the solution to a 5 mm NMR tube.
  - Insert the sample into the spectrometer.
  - Tune and shim the probe to optimize the magnetic field homogeneity.
  - Acquire the  $^1\text{H}$  NMR spectrum using a standard pulse sequence.
  - Acquire the  $^{13}\text{C}$  NMR spectrum using a proton-decoupled pulse sequence.
- Data Processing:
  - Apply Fourier transformation to the acquired free induction decays (FIDs).
  - Phase the resulting spectra.
  - Calibrate the chemical shift scale using the residual solvent peak ( $\text{CDCl}_3$ :  $\delta$  7.26 ppm for  $^1\text{H}$  and  $\delta$  77.16 ppm for  $^{13}\text{C}$ ).
  - Integrate the peaks in the  $^1\text{H}$  NMR spectrum.

## Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

Procedure:

- Sample Preparation (Attenuated Total Reflectance - ATR):

- Place a small amount of the solid sample directly onto the ATR crystal.
- Apply pressure using the anvil to ensure good contact between the sample and the crystal.
- Data Acquisition:
  - Record a background spectrum of the empty ATR setup.
  - Record the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.
- Data Processing:
  - Identify and label the major absorption bands in the spectrum.
  - Correlate the observed bands with known functional group frequencies.

## Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, for example, a Gas Chromatography-Mass Spectrometry (GC-MS) system with an Electron Ionization (EI) source.

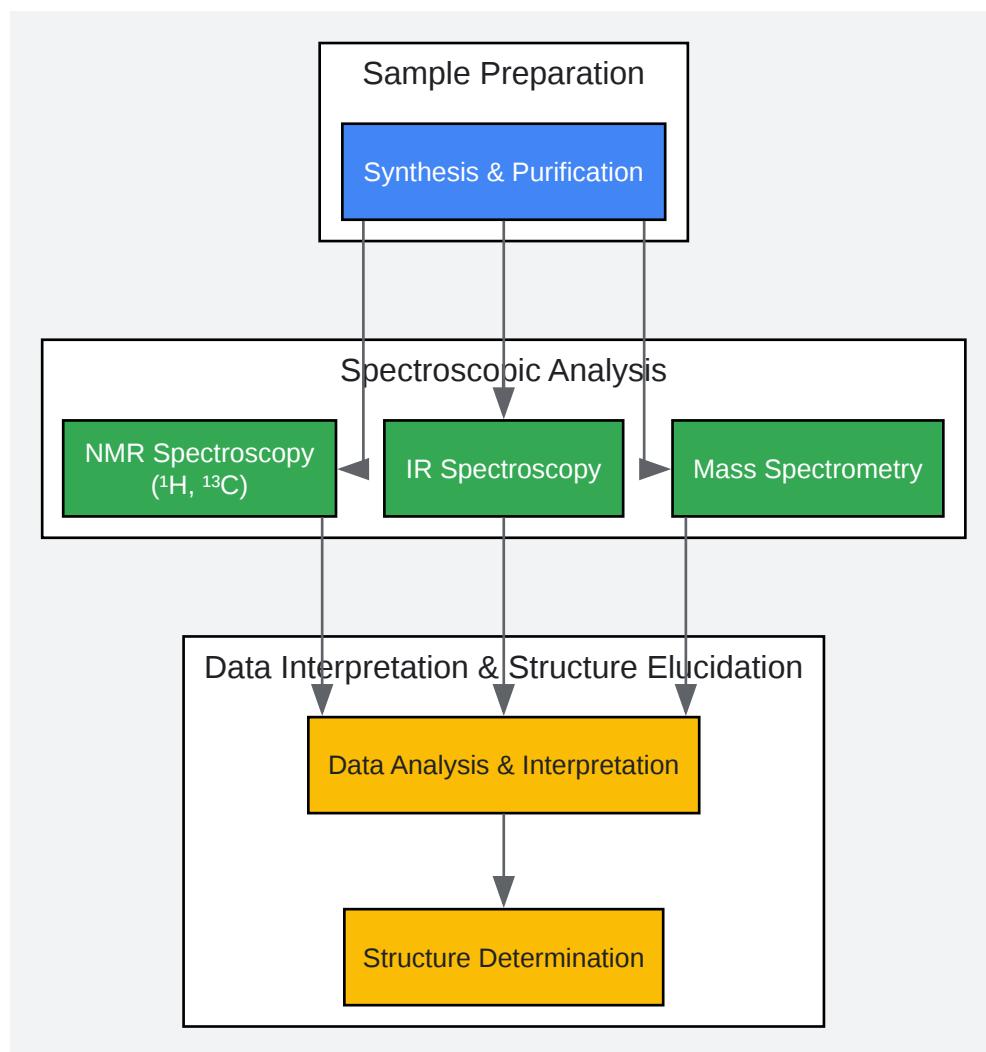
Procedure:

- Sample Introduction:
  - Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
  - Inject the solution into the GC, which will separate the compound from any impurities before it enters the mass spectrometer.
- Ionization:

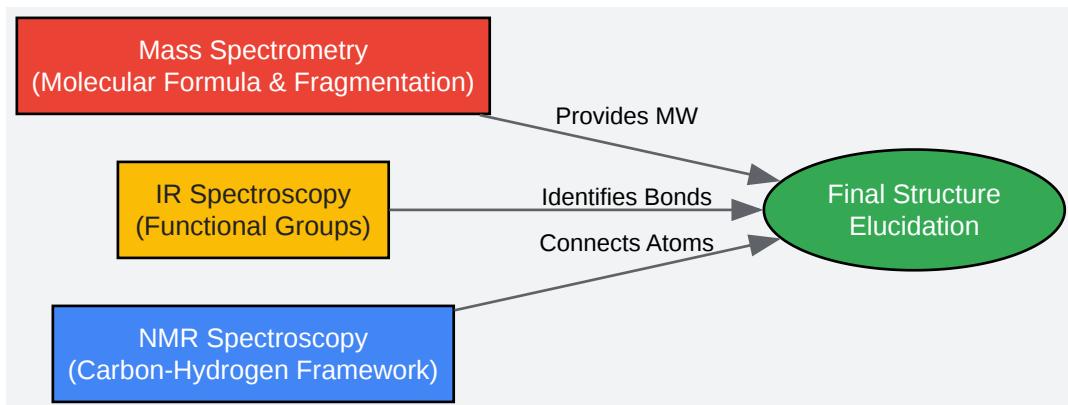
- In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
- Mass Analysis:
  - The resulting ions are accelerated and separated based on their mass-to-charge ratio ( $m/z$ ) by the mass analyzer (e.g., a quadrupole).
- Detection:
  - The detector records the abundance of each ion at a specific  $m/z$  value.
- Data Analysis:
  - The resulting mass spectrum is plotted as relative intensity versus  $m/z$ .
  - Identify the molecular ion peak and major fragment ions.
  - Propose fragmentation pathways to explain the observed fragment ions.

## Workflow and Logical Relationships

The following diagrams illustrate the general workflow for the spectroscopic analysis of an organic compound and the logical relationship between the different spectroscopic techniques.

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Caption: General workflow for spectroscopic analysis of a chemical compound.

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Caption: Logical relationships between spectroscopic techniques for structure elucidation.

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